molecular formula C10H14N4O B15069249 5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B15069249
M. Wt: 206.24 g/mol
InChI Key: LZXMLBPWITVNBO-UHFFFAOYSA-N
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Description

5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-1H-imidazole-dicarboxylate with ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism by which 5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

5-ethyl-4-imino-1,3-dimethylimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C10H14N4O/c1-4-14-6-5-7-8(9(14)11)13(3)10(15)12(7)2/h5-6,11H,4H2,1-3H3

InChI Key

LZXMLBPWITVNBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C1=N)N(C(=O)N2C)C

Origin of Product

United States

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